molecular formula C16H17BrN4O2S B2561793 METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-83-0

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2561793
CAS No.: 909574-83-0
M. Wt: 409.3
InChI Key: KVCMFKQCAGZEHD-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for diverse biological activities. Its structure features:

  • Position 6: A methyl ester (-COOCH₃) group, which enhances lipophilicity and metabolic stability compared to free carboxylic acids.
  • Position 5: An ethyl (-CH₂CH₃) group, contributing to steric bulk and hydrophobicity.
  • Position 2: A methylsulfanyl (-S-CH₃) moiety, which may influence redox properties and metabolic pathways.

The 4H,7H-dihydro configuration indicates partial saturation of the pyrimidine ring, balancing aromaticity with conformational flexibility.

Properties

IUPAC Name

methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCMFKQCAGZEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1.1. Biginelli Condensation

A common approach for forming the pyrimidine ring involves the Biginelli condensation, which combines β-keto esters, aldehydes, and urea/thiourea derivatives. For Compound X , this could involve:

  • Reagents : Ethyl acetoacetate, 4-bromobenzaldehyde, and a nitrogen source (e.g., thiosemicarbazide).

  • Conditions : Solvent-free heating at ~120°C for cyclization .

  • Yield : High yields (e.g., 90% in similar systems) .

1.2. Knoevenagel Condensation with Additives

The synthesis may incorporate the Knoevenagel reaction to form intermediate enolates, facilitated by additives like 4,4'-trimethylenedipiperidine (TMDP) . For example:

  • Mechanism : TMDP activates aldehydes and β-keto esters via hydrogen bonding and Lewis base interactions, enabling nucleophilic attack .

  • Advantages : Eco-friendly, improved yields, and reduced toxicity .

1.3. Alkylation Reactions

The methyl ester group in Compound X suggests alkylation steps, such as:

  • Reagents : Ethyl chloroacetate or methylating agents.

  • Conditions : Solvent-free heating or microwave irradiation .

2.1. Formation of the Triazolo-Pyrimidine Core

The core structure arises from intramolecular cyclization of intermediates. For Compound X :

  • Condensation : β-Keto ester and aldehyde form an enolate intermediate.

  • Cyclization : Nitrogen-rich fragments (e.g., thiosemicarbazide) react to form the fused triazolo-pyrimidine ring .

  • Substitution : Bromine at the 4-position of the phenyl group may influence reactivity (e.g., directing electrophilic substitution) .

2.2. Substitution Reactions

  • Ester Hydrolysis : The methyl ester can hydrolyze under acidic/basic conditions to form the carboxylic acid derivative .

  • Thioester Reactivity : The methylsulfanyl group may undergo oxidation or nucleophilic substitution under specific conditions .

Reaction Conditions and Additives

Reaction Type Reagents/Conditions Yield Reference
Biginelli CondensationEthyl acetoacetate, 4-bromobenzaldehyde, thiosemicarbazide, solvent-free, 120°C90%
Knoevenagel CondensationEthyl cyanoacetate, benzaldehyde, TMDP additive, water/ethanol (1:1 v/v)High
Microwave-Assisted SynthesisToluene, 120°C, 24 h83%

Structural Reactivity

  • Bromine Substituent : The 4-bromophenyl group may participate in coupling reactions (e.g., Suzuki) but requires activation due to steric hindrance .

  • Triazolo-Pyrimidine Ring : The fused heterocycle is stable under mild conditions but may undergo ring-opening under harsh acidic/basic or oxidative environments .

  • Methylsulfanyl Group : Susceptible to oxidation (e.g., to sulfoxide/sulfone) or substitution by nucleophiles .

Biological and Functional Implications

While not explicitly studied for Compound X , related triazolo-pyrimidines exhibit:

  • Antiproliferative Activity : Potential cytotoxicity against cancer cells (e.g., MCF-7) .

  • Enzyme Inhibition : Interaction with targets like kinases or G-protein coupled receptors .

Analytical Techniques

Structural confirmation for Compound X would typically involve:

  • NMR Spectroscopy : To identify aromatic protons, methyl groups, and heterocyclic signals .

  • Mass Spectrometry : For molecular weight and fragmentation patterns .

  • X-ray Crystallography : To determine the planar arrangement of the bicyclic system .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in inhibiting viral infections, particularly influenza. The compound's structural features allow it to disrupt the interaction between essential viral proteins, which is critical for viral replication.

  • Mechanism of Action : Research indicates that triazolopyrimidine compounds can inhibit the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the influenza virus. For instance, a study found that modifications to the triazolopyrimidine core led to compounds with potent anti-influenza activity and low cytotoxicity. The most effective derivatives showed an IC50 value of 1.1 µM, demonstrating their potential as antiviral agents against influenza viruses .
  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit significant antiviral activity without cytotoxic effects. These findings suggest that methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be a promising candidate for further development as an antiviral drug .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Triazolopyrimidine derivatives have shown potential in targeting various cancer cell lines.

  • Cytotoxic Activity : A series of studies have demonstrated that compounds with a triazolopyrimidine core exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, specific analogs were found to induce apoptosis in these cell lines with IC50 values below 100 µM .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and disruption of cellular proliferation pathways. Some studies have reported that these compounds can activate caspases and alter mitochondrial membrane potential, leading to increased apoptotic cell death .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of this compound.

  • Substituent Effects : Variations in substituents on the triazolopyrimidine core can significantly impact biological activity. For instance, specific substitutions on the phenyl ring have been shown to enhance both antiviral and anticancer activities .

Future Directions and Case Studies

Continued research is warranted to explore the full therapeutic potential of this compound.

  • Clinical Trials : As some derivatives progress into clinical trials for cancer treatment or antiviral applications, their pharmacokinetic profiles and safety will need thorough evaluation .
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for patients suffering from viral infections or various cancers.

Mechanism of Action

The mechanism of action of METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions lead to the modulation of various biological processes, including DNA repair and gene expression .

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Position 5 Position 7 Position 6 Molecular Weight Key Properties
Target Compound Triazolo[1,5-a]pyrimidine Ethyl 4-Bromophenyl Methyl ester Not provided Moderate lipophilicity, halogen bonding
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-... Triazolo[1,5-a]pyrimidine Phenyl 2,4-Dimethoxyphenyl Ethyl ester 406.4 Enhanced solubility, aromaticity
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-... Triazolo[1,5-a]pyrimidine Indol-3-yl 4-Chlorophenyl Nitrile Not provided High polarity, H-bond potential
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-... Tetrazolo[1,5-a]pyrimidine Trifluoromethyl 4-Bromophenyl Ethyl ester Not provided High electronegativity, metabolic stability
Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-... Triazolo[1,5-a]pyrimidine 2-Chlorophenyl Chloromethyl, Hydroxy Ethyl ester Not provided Increased flexibility, hydrophilicity

Research Findings and Implications

  • Electron-Withdrawing Groups : Bromophenyl (target) and chlorophenyl () substituents at position 7 are common in bioactive triazolopyrimidines, likely due to enhanced target binding via halogen interactions .
  • Ester vs. Nitrile : Methyl/ethyl esters (target, ) improve bioavailability compared to nitriles but may increase susceptibility to esterase hydrolysis .

Biological Activity

Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on current research.

Overview of Triazolopyrimidines

Triazolopyrimidines are known for their versatile pharmacological profiles. They exhibit a range of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions
  • Antiviral activity

These compounds often function by interacting with various biological targets, influencing cellular pathways related to disease processes.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have demonstrated that these compounds can effectively target multiple cancer cell lines. For instance, a study highlighted that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against leukemia and melanoma cell lines by inducing G0/G1 phase arrest and promoting apoptosis .

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound ATHP-1 (Leukemia)5.2Apoptosis induction
Compound BB16-F10 (Melanoma)4.8Cell cycle arrest
Methyl 7-(4-bromophenyl)...MDA-MB-468 (Breast)TBDTBD

Antimicrobial Activity

Triazolopyrimidine derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth. Studies have reported effective minimum inhibitory concentrations (MIC) against various bacterial strains .

Table 2: Antimicrobial Activity of Triazolopyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli0.21
Compound BPseudomonas aeruginosa0.15
Methyl 7-(4-bromophenyl)...TBD

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many triazolopyrimidines inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds prevent cancer cells from dividing.

Case Studies

A notable study conducted by the National Cancer Institute evaluated the antitumor activity of various triazolopyrimidine derivatives across multiple cancer types. Results indicated that modifications in the chemical structure significantly influenced their efficacy against specific cancer cell lines .

Q & A

Q. What synthetic routes are reported for triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A common approach involves cyclocondensation of aldehydes with 3-amino-1,2,4-triazole derivatives in polar solvents like DMF under reflux (120°C for ~10 hours), followed by recrystallization (e.g., EtOH/DMF mixtures) . For this compound, substituting the aldehyde with 4-bromophenyl precursors and optimizing reaction time/temperature via TLC monitoring may yield the target structure. Key intermediates (e.g., methylsulfanyl groups) require careful handling to avoid oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Confirm substituent positions (e.g., 4-bromophenyl protons at δ ~7.5 ppm, methylsulfanyl at δ ~2.5 ppm).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+) and rule out side products.
  • X-ray crystallography : Resolve bond angles/lengths (e.g., triazolo-pyrimidine core typically has bond lengths of 1.33–1.38 Å for C–N bonds) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (common for triazolo-pyrimidines above 200°C).
  • Light sensitivity : Store in amber vials if conjugated aryl groups (e.g., 4-bromophenyl) are prone to photodegradation.
  • Moisture : Use anhydrous solvents during synthesis to prevent hydrolysis of the methyl ester group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions of this compound?

  • Methodological Answer :
  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylsulfanyl group may act as a weak electron donor.
  • Docking studies : Screen against biological targets (e.g., kinases) using software like AutoDock Vina, leveraging the triazolo-pyrimidine core’s affinity for ATP-binding pockets .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validate techniques : If NMR signals overlap (e.g., ethyl vs. methylsulfanyl protons), use DEPT-135 or 2D-COSY to assign peaks.
  • Crystallographic backup : Resolve ambiguous NOEs or coupling constants via single-crystal X-ray diffraction (e.g., confirm chair conformation in tetrahydro-pyrimidine rings) .

Q. How does the 4-bromophenyl substituent influence the compound’s environmental fate in ecological studies?

  • Methodological Answer :
  • Biodegradation assays : Use OECD 301B to assess microbial degradation rates. Brominated aryl groups often persist due to C–Br bond stability.
  • Photolysis studies : Expose to UV light (λ = 254 nm) to track debromination or sulfanyl oxidation byproducts via LC-MS .

Q. What experimental designs optimize regioselectivity in triazolo-pyrimidine functionalization?

  • Methodological Answer :
  • Protecting groups : Temporarily block the methylsulfanyl moiety with Boc groups during ethyl or bromophenyl modifications.
  • Catalytic screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar triazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values against standardized assays (e.g., kinase inhibition using ADP-Glo™).
  • Structural analogs : Correlate substituent effects (e.g., electron-withdrawing bromophenyl vs. methoxy groups) with activity trends .

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